BenchChemオンラインストアへようこそ!

Dimethyltryptamine fumarate

Solid-state chemistry Pharmaceutical formulation Crystallography

DMT fumarate (≥98% crystalline solid) is the preferred salt for preclinical and clinical research. Unlike water-insoluble freebase or hygroscopic HCl/acetate salts, it offers high aqueous solubility (10 mg/mL in PBS) and non-hygroscopic stability—ensuring reproducible parenteral and intranasal formulation. Used in clinical trials (SPL026) for major depressive disorder. Its dual 5-HT2A partial agonism and sigma-1 receptor activation supports neuroprotection and neuroplasticity research. Serves as a reliable analytical reference standard for LC-MS/MS method validation.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
CAS No. 68677-26-9
Cat. No. B3025805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyltryptamine fumarate
CAS68677-26-9
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=CC=CC=C21.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C12H16N2.C4H4O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyOHMVTPSXVQQKPA-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyltryptamine Fumarate (CAS 68677-26-9): A Crystalline Salt Form for Psychedelic Drug Development and Research


Dimethyltryptamine fumarate (DMT fumarate; CAS 68677-26-9) is the fumarate salt of N,N-dimethyltryptamine, an endogenous trace amine and potent serotonergic psychedelic [1]. DMT fumarate is a crystalline solid formed by the combination of DMT freebase and fumaric acid, which significantly alters its physicochemical properties relative to the freebase form [2]. This salt is primarily utilized in preclinical research and clinical development programs, where its enhanced stability and solubility are critical for reliable formulation and dosing [3].

Critical Procurement Risk: Why DMT Freebase or Alternative Salts Cannot Replace DMT Fumarate


DMT fumarate is not a simple interchangeable form of DMT; its unique crystalline structure and physicochemical profile directly impact experimental reproducibility and clinical formulation feasibility [1]. The freebase form is a low-melting solid (44.6–46.8°C) with negligible aqueous solubility, making it unsuitable for intravenous or intranasal formulation without further salt conversion [2]. Alternative salts, such as the hydrochloride or acetate, are often hygroscopic and prone to rapid degradation, leading to inconsistent dosing and unreliable results [3]. Therefore, substituting DMT fumarate with a generic DMT salt or freebase introduces significant variability in solubility, stability, and handling, which can compromise the validity of preclinical and clinical studies.

Dimethyltryptamine Fumarate vs. Comparators: A Quantitative Differentiation Guide


Melting Point and Crystallinity: DMT Fumarate vs. DMT Freebase

DMT fumarate exhibits a significantly higher melting point compared to DMT freebase, enabling robust handling and storage at ambient temperatures [1]. The melting point of DMT fumarate Form A is approximately 151.8–152°C, while DMT freebase melts at a low range of 44.6–46.8°C [2]. This >100°C difference reflects the enhanced thermal stability and crystalline integrity of the fumarate salt, which directly translates to improved processability in pharmaceutical manufacturing and reduced risk of degradation during storage [3].

Solid-state chemistry Pharmaceutical formulation Crystallography

Aqueous Solubility: DMT Fumarate vs. DMT Freebase

DMT fumarate is highly water-soluble, a critical property for intravenous (IV), intranasal (IN), and intramuscular (IM) formulations [1]. In contrast, DMT freebase is practically insoluble in water, severely limiting its utility in parenteral or mucosal drug delivery systems [2]. Quantitative assessments indicate that DMT fumarate achieves a solubility of approximately 10 mg/mL in phosphate-buffered saline (pH 7.2), whereas DMT freebase exhibits no measurable aqueous solubility under the same conditions . This stark contrast dictates that only the fumarate salt is suitable for aqueous formulation without the addition of co-solvents or pH adjustment.

Biopharmaceutics Formulation science Preclinical drug delivery

Solid-State Stability and Handling: DMT Fumarate vs. Alternative DMT Salts

DMT fumarate is a non-hygroscopic, crystalline solid that remains free-flowing under ambient conditions, in contrast to many other DMT salts (e.g., hydrochloride, acetate, tartrate) which are described as highly hygroscopic and prone to absorbing moisture, leading to oiling out and accelerated degradation [1]. This differential hygroscopicity has direct consequences for handling and storage: the fumarate salt can be weighed and formulated with high accuracy, whereas other salts may require stringent humidity control and desiccated storage to prevent clumping and decomposition [2].

Pharmaceutical stability Salt screening Long-term storage

Intranasal Pharmacokinetics: DMT Fumarate Demonstrates Rapid Tmax and High Cmax in a Rat Model

In a direct comparative study in male Sprague-Dawley rats, intranasal (IN) administration of DMT fumarate resulted in a significantly shorter elimination half-life (t1/2 range = 11.9–14.3 min) compared to the subcutaneous (SC) route (t1/2 range = 45.5–122.7 min) [1]. Furthermore, peak plasma concentrations (Cmax) were greater with IN delivery, demonstrating more rapid absorption kinetics [1]. These data support the feasibility of IN delivery as a reproducible, non-invasive route for DMT fumarate, achieving plasma concentrations (30.2–55.6 ng/mL at low doses) that overlap with those reported in humans receiving psychoactive doses [2].

Pharmacokinetics Intranasal drug delivery Preclinical modeling

Sigma-1 Receptor Binding Affinity: DMT's Unique Endogenous Ligand Profile

DMT fumarate acts as an endogenous agonist at the sigma-1 receptor (σ1R) with a binding affinity (Ki) of 14.8 μM . This interaction is functionally significant, as DMT's binding to σ1R inhibits voltage-gated sodium ion (Na+) channels and mediates behavioral effects that are absent in σ1R knockout mice [1]. In contrast, DMT's affinity for the primary psychedelic target, the 5-HT2A receptor, is characterized by an EC50 of 118±29 nM, with a partial agonist efficacy (Emax) of only 23±0.4% relative to serotonin [2]. This differential profile—high potency at 5-HT2A but unique, physiologically relevant σ1R engagement—distinguishes DMT from other serotonergic psychedelics that lack this dual-target action.

Receptor pharmacology Sigma-1 receptor Endogenous ligand

Optimal Research and Development Applications for Dimethyltryptamine Fumarate


Intravenous and Intranasal Formulation Development for Psychiatric Clinical Trials

The high aqueous solubility (10 mg/mL in PBS) and non-hygroscopic nature of DMT fumarate make it the salt of choice for developing parenteral and intranasal formulations [1]. Clinical trials, such as those investigating SPL026 (DMT fumarate) for major depressive disorder, rely on the reproducible pharmacokinetics of this salt form when administered intravenously [2]. Preclinical studies further validate its suitability for intranasal delivery, which achieves rapid systemic absorption and avoids first-pass metabolism [3].

Neuroprotection and Sigma-1 Receptor-Mediated Neuroplasticity Research

DMT fumarate's unique dual pharmacology—acting as both a potent 5-HT2A partial agonist and an endogenous sigma-1 receptor (σ1R) agonist—positions it as a key tool compound for investigating σ1R-mediated neuroprotection and neuroplasticity [1]. Studies have demonstrated that DMT's neuroprotective effects in ischemic brain injury are mediated by σ1R activation, reducing apoptotic and ferroptotic cell death and supporting astrocyte survival [2]. This application is particularly relevant for research into stroke, traumatic brain injury, and neurodegenerative disorders.

Analytical Reference Standard for Forensic Toxicology and Method Validation

Due to its well-defined crystalline structure and high chemical purity (≥98% as a crystalline solid), DMT fumarate serves as a reliable analytical reference standard [1]. It is utilized in the development and validation of quantitative LC-MS/MS methods for detecting DMT and its metabolites in biological matrices, a critical need in forensic toxicology and clinical pharmacokinetic studies [2]. The stability of the fumarate salt ensures long-term consistency in reference standard preparations, supporting regulatory compliance and method robustness [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyltryptamine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.